molecular formula C26H32N4O2+2 B11647948 1-benzyl-5-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]pyridinium

1-benzyl-5-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]pyridinium

Cat. No.: B11647948
M. Wt: 432.6 g/mol
InChI Key: LPUDKTVHQLCPJS-UHFFFAOYSA-P
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Description

1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and carbamoyl groups. The final step involves the formation of the hydroxyimino group.

    Step 1 Preparation of Pyridine Ring:

    Step 2 Introduction of Benzyl and Carbamoyl Groups:

    Step 3 Formation of Hydroxyimino Group:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium hydroxide in aqueous solution

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzyl or pyridine derivatives

Scientific Research Applications

1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxyimino group is particularly important for its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H32N4O2+2

Molecular Weight

432.6 g/mol

IUPAC Name

benzyl-[3-[[1-benzyl-6-[(E)-hydroxyiminomethyl]pyridin-1-ium-3-carbonyl]amino]propyl]-dimethylazanium

InChI

InChI=1S/C26H30N4O2/c1-30(2,21-23-12-7-4-8-13-23)17-9-16-27-26(31)24-14-15-25(18-28-32)29(20-24)19-22-10-5-3-6-11-22/h3-8,10-15,18,20H,9,16-17,19,21H2,1-2H3/p+2

InChI Key

LPUDKTVHQLCPJS-UHFFFAOYSA-P

Isomeric SMILES

C[N+](C)(CCCNC(=O)C1=C[N+](=C(C=C1)/C=N/O)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C[N+](C)(CCCNC(=O)C1=C[N+](=C(C=C1)C=NO)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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